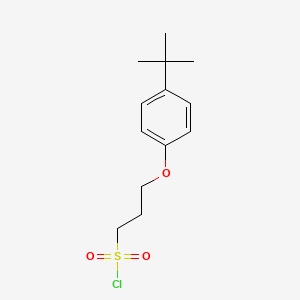

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride

Übersicht

Beschreibung

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride: is a chemical compound with the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol . It is primarily used in scientific research and industrial applications due to its reactive nature and ability to form various functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide . The resulting product is then treated with thionyl chloride to form the sulfonyl chloride derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonyl chloride group undergoes hydrolysis under aqueous conditions to form sulfonic acids or sulfonate salts. The reaction pathway and products depend on pH and temperature:

Key Insight : Hydrolysis at neutral or acidic pH favors sulfonate salt formation, while alkaline conditions promote β-elimination pathways due to deprotonation of the α-hydrogen .

Reactions with Amines

The sulfonyl chloride reacts with primary and secondary amines to form stable sulfonamides, a key step in drug intermediate synthesis:

Mechanism : Nucleophilic attack by the amine at the sulfur center displaces chloride, followed by acid scavenging (e.g., triethylamine) to drive the reaction . Steric hindrance from the tert-butyl group slows reactivity with bulky amines .

Esterification with Alcohols

Sulfonate esters are formed via reaction with alcohols, often catalyzed by tertiary amines:

Key Observation : Use of deuterated alcohols confirms a sulfene intermediate (R–SO₂–CH₂–) via deuterium incorporation . Pyridine minimizes elimination side reactions compared to stronger bases .

Nucleophilic Substitution at the Propane Chain

The propane linker participates in nucleophilic substitutions under specific conditions:

Note : Substitution at the terminal carbon is less favored due to steric hindrance from the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride serves as a reactive intermediate for creating complex organic molecules. Its sulfonyl chloride group allows it to participate in substitution reactions with nucleophiles, forming sulfonamide derivatives. This property is crucial for developing new chemical entities in research settings.

Biology

The compound is employed in biological studies for the modification of biomolecules . By attaching to various nucleophiles (like amines), it can alter the properties of proteins and other biomolecules, facilitating the study of biological pathways and mechanisms.

Medicine

There is potential for using this compound in drug development , particularly as a building block for pharmaceuticals. Its ability to modify biological molecules can lead to the creation of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows it to be integrated into various formulations and processes across different sectors.

Case Study 1: Drug Development

A recent study explored the use of sulfonamide derivatives synthesized from this compound as potential inhibitors for specific enzymes involved in cancer pathways. The results indicated promising activity against targeted cancer cell lines, showcasing the compound's potential in therapeutic applications.

Case Study 2: Biomolecule Modification

In another research project, scientists used this compound to modify proteins involved in metabolic pathways. The modifications allowed researchers to trace interactions within cells more effectively, providing insights into metabolic regulation mechanisms.

Wirkmechanismus

The mechanism of action of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

4-Tert-butylphenol: A precursor in the synthesis of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride.

1,3-Propanesultone: Another precursor used in the synthesis process.

Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of a tert-butyl group, a phenoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various research and industrial applications .

Biologische Aktivität

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is a synthetic compound with diverse applications in chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a phenoxy group, and a sulfonyl chloride moiety, imparts distinct reactivity and biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the reaction of 4-tert-butylphenol with 1,3-propanesultone, followed by treatment with thionyl chloride. This process yields a sulfonyl chloride derivative that can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.

| Property | Details |

|---|---|

| Molecular Formula | C13H17ClO3S |

| Molecular Weight | 274.79 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity can lead to the modification of proteins and other biomolecules, influencing biological pathways.

Key Mechanisms

- Nucleophilic Substitution: The compound can react with amines or alcohols to form sulfonamide derivatives.

- Hydrolysis: In aqueous environments, it may hydrolyze to yield sulfonic acids, which can also exhibit biological activity.

Anticancer Potential

The ability of sulfonyl chlorides to modify proteins may extend to cancer therapeutics. By covalently modifying target proteins involved in cell proliferation and survival, these compounds could potentially inhibit cancer cell growth.

- Research Findings: Compounds with similar structures have been investigated for their anticancer activities. For instance, modifications leading to the inhibition of specific kinases involved in cancer progression have been reported.

Applications in Drug Development

The versatility of this compound makes it a valuable building block in medicinal chemistry. Its ability to act as an electrophile allows for the synthesis of novel drug candidates through targeted modifications of existing bioactive molecules.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Used as an intermediate for drug synthesis |

| Biological Research | Employed in studies exploring protein interactions |

| Industrial Applications | Utilized in producing specialty chemicals |

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPCJGTUSWPURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.